molecular formula C12H18OS B6326355 4-Hexylthiophenol CAS No. 13349-96-7

4-Hexylthiophenol

Cat. No. B6326355
CAS RN: 13349-96-7
M. Wt: 210.34 g/mol
InChI Key: PIFZQGAOQDAACC-UHFFFAOYSA-N
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Description

4-Hexylthiophenol (4-HTP) is a synthetic organic compound that is widely used in scientific research due to its unique properties. It is a thiol-containing heterocyclic compound with a sulfur-containing six-membered ring system. 4-HTP is considered to be a versatile compound as it can be used in a variety of applications, such as in the synthesis of drugs, in the production of polymers, and in the study of biochemical and physiological effects.

Scientific Research Applications

4-Hexylthiophenol is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, such as in the synthesis of drugs, in the production of polymers, and in the study of biochemical and physiological effects. For example, this compound has been used in the synthesis of the anti-cancer drug paclitaxel and the antifungal drug itraconazole. It has also been used in the production of polymers, such as polyurethane and polyethylene. In addition, this compound has been used in the study of biochemical and physiological effects, such as its ability to inhibit the enzyme cyclooxygenase and its ability to modulate the activity of neurotransmitters.

Mechanism of Action

The mechanism of action of 4-Hexylthiophenol is not fully understood, but it is believed to be related to its ability to modulate the activity of neurotransmitters. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other eicosanoids. In addition, this compound has been shown to interact with the serotonin and tryptophan pathways, which are involved in the regulation of mood and behavior. It is also believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have a variety of effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other eicosanoids. In addition, this compound has been shown to interact with the serotonin and tryptophan pathways, which are involved in the regulation of mood and behavior. It is also believed to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Hexylthiophenol in lab experiments include its relatively easy synthesis, its versatility, and its ability to modulate the activity of neurotransmitters. However, there are some limitations to using this compound in lab experiments. For example, it is a synthetic compound, so it may not be as effective as natural compounds. In addition, it is not approved for human or animal consumption, so it should not be used in experiments involving humans or animals.

Future Directions

There are a number of potential future directions for 4-Hexylthiophenol research. These include further investigation into its biochemical and physiological effects, its potential use as a therapeutic agent, and its potential use in the synthesis of new drugs. In addition, further research could be done to determine the exact mechanism of action of this compound and to identify new applications for the compound. Finally, further research could be done to explore the safety and efficacy of this compound for human and animal consumption.

properties

IUPAC Name

4-hexylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZQGAOQDAACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 4-(hexylthio)phenol was prepared as follows. In a one liter flask equipped with thermometer, stirring rod and water condenser was added 126 grams of 4-mercaptophenol and 7 grams of toluenesulfonic acid. The flask contents were heated to 60° C. and 93 grams of 2-methyl-1-pentene were added over a fifty minute period. The flask contents were neutralized with 9 grams of Na2CO3 in aqueous solution and decanted. The reaction product was stripped to a pot temperature of 80° C. at 20 millimeters of mercury. It weighed 216 grams.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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